molecular formula C12H15NO2 B7889995 Methyl 4-(azetidin-1-ylmethyl)benzoate

Methyl 4-(azetidin-1-ylmethyl)benzoate

Cat. No.: B7889995
M. Wt: 205.25 g/mol
InChI Key: GIFCQJYIDPAYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(azetidin-1-ylmethyl)benzoate is a benzoate ester derivative featuring an azetidine (a four-membered saturated nitrogen heterocycle) linked via a methylene group to the para-position of the aromatic ring. This structure combines the ester’s hydrolytic sensitivity with the azetidine’s conformational rigidity, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-(azetidin-1-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-5-3-10(4-6-11)9-13-7-2-8-13/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFCQJYIDPAYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(azetidin-1-ylmethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with azetidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Methyl 4-(chloromethyl)benzoate+AzetidineK2CO3,DMF,HeatMethyl 4-(azetidin-1-ylmethyl)benzoate\text{Methyl 4-(chloromethyl)benzoate} + \text{Azetidine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} Methyl 4-(chloromethyl)benzoate+AzetidineK2​CO3​,DMF,Heat​Methyl 4-(azetidin-1-ylmethyl)benzoate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azetidin-1-ylmethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methylene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4-(azetidin-1-ylmethyl)benzyl alcohol.

    Substitution: Formation of substituted derivatives at the methylene position.

Scientific Research Applications

Methyl 4-(azetidin-1-ylmethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(azetidin-1-ylmethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Compounds C1–C7 from are methyl 4-(piperazin-1-yl)benzoate derivatives substituted with quinoline-carbonyl groups. Key differences include:

  • Ring Size and Flexibility : Azetidine (4-membered) vs. piperazine (6-membered). The smaller azetidine ring imposes greater steric strain and reduced conformational flexibility, which may influence binding affinity in biological systems or crystallization behavior .
  • Substituent Effects: The quinoline-carbonyl groups in C1–C7 introduce extended π-conjugation and electronegative substituents (e.g., Br, Cl, F), enhancing dipole interactions and solubility compared to the simpler azetidine-methyl group in the target compound.
  • Synthetic Routes : C1–C7 were synthesized via piperazine coupling followed by crystallization in ethyl acetate, yielding yellow/white solids with confirmed purity via ¹H NMR and HRMS . Methyl 4-(azetidin-1-ylmethyl)benzoate may require milder conditions due to azetidine’s higher reactivity.

Table 1: Comparison with Piperazine-Based Analogues

Compound Heterocycle Substituent(s) Synthetic Method Key Analytical Data
Target Compound Azetidine None (simple methyl) Likely condensation Not provided in evidence
C1–C7 Piperazine Quinoline-carbonyl + X* Piperazine coupling ¹H NMR, HRMS confirmed

*X = Halogens, methoxy, methylthio, or CF₃.

Benzimidazole-Based Derivatives

Studies in –4 describe methyl 4-(benzimidazol-2-yl)benzoate derivatives (e.g., 1–3a–3b ) synthesized via hydrazide condensation. Key contrasts include:

  • Functional Groups : The target compound’s azetidine vs. benzimidazole’s fused aromatic system. Benzimidazoles exhibit stronger hydrogen-bonding capacity and planar rigidity, favoring intercalation or enzyme inhibition .
  • Applications : Benzimidazole derivatives are widely explored for antimicrobial and anticancer activity, whereas azetidine-containing compounds (like the target) are less documented but may offer improved metabolic stability due to reduced ring size .
Azetidinone Derivatives

highlights 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid, a β-lactam (azetidinone) derivative. Critical distinctions:

  • Synthesis: Azetidinones are typically formed via [2+2] cycloaddition (Staudinger synthesis), contrasting with the likely nucleophilic substitution or reductive amination routes for the target compound .

Table 2: Azetidine vs. Azetidinone Features

Feature Target Compound Azetidinone Derivatives
Ring Structure Saturated amine (azetidine) β-Lactam (azetidinone)
Reactivity Nucleophilic Electrophilic at carbonyl
Biological Relevance Underexplored Antibiotic scaffolds

Biological Activity

Methyl 4-(azetidin-1-ylmethyl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C12H15N O2
Molecular Weight: 205.25 g/mol
CAS Number:

The compound features an azetidine ring linked to a benzoate moiety, which is significant for its biological interactions. The presence of the azetidine structure is known to influence the pharmacological properties of compounds.

Research indicates that compounds with similar structures often exhibit activities such as enzyme inhibition, antimicrobial properties, and cytotoxic effects against various cell lines. The azetidine moiety can enhance binding affinity to biological targets due to its ability to form hydrogen bonds and engage in hydrophobic interactions.

1. Antimicrobial Activity

Studies have shown that derivatives of methyl benzoate can exhibit antimicrobial properties. For example, methyl benzoate has been evaluated for its efficacy against various bacterial strains, demonstrating mild toxicity but significant antimicrobial potential .

2. Cytotoxicity

This compound's cytotoxic effects have been assessed in vitro. Similar compounds have shown varying degrees of cytotoxicity against human cell lines, including kidney and colon cells. The cytotoxicity profile suggests that modifications on the benzoate ring can influence cell viability significantly .

Case Study 1: Cytotoxic Effects on Human Cells

A study evaluated the cytotoxicity of methyl benzoate derivatives on human kidney (HEK293) and colon (CACO2) cells. The results indicated that concentrations as low as 3.7 mM could reduce cell viability by over 90% in CACO2 cells, highlighting the potential for toxicity in agricultural applications .

Case Study 2: Enzyme Inhibition

Another study investigated the inhibition of paraoxonase 1 (PON1), an enzyme involved in detoxifying organophosphates. Methyl benzoate derivatives exhibited varying degrees of inhibition, suggesting that structural modifications could enhance or reduce biological activity .

Data Table: Biological Activity Comparison

Compound Activity Type Effectiveness Reference
This compoundCytotoxicityModerate (LC50 values vary)
Methyl BenzoateAntimicrobialEffective against E. coli
Methyl 4-(piperidine-1-sulfonyl)benzoatePON1 InhibitionVaries by structure

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.